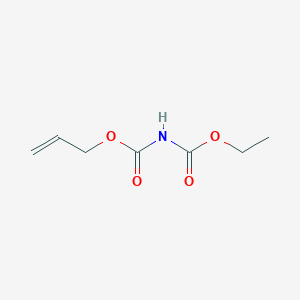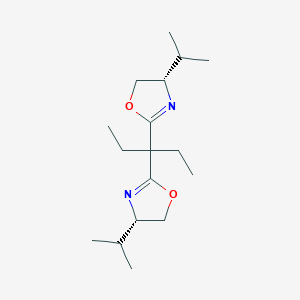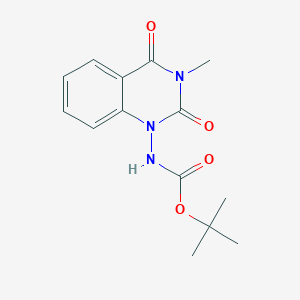
tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate, also known as Boc-3,4-dihydroxyquinoline-2(1H)-carboxamidine, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as methanol and ethanol.
Mécanisme D'action
Tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate has been shown to inhibit the activity of certain enzymes, such as protein kinases. It does this by binding to the active site of the enzyme and preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific compound and the enzyme being targeted.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate depend on the specific enzyme being targeted. Inhibition of protein kinases, for example, can lead to a decrease in cell proliferation and an increase in cell death. This can be useful in the treatment of cancer and other diseases where uncontrolled cell growth is a problem.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate in lab experiments is its ability to selectively target specific enzymes. This can allow researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation is that the compound may not be effective against all enzymes, and may have off-target effects that could complicate data interpretation.
Orientations Futures
There are many potential future directions for the use of tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate in scientific research. One area of interest is the development of new inhibitors of protein kinases for the treatment of cancer and other diseases. Another area of interest is the use of the compound as a building block for the synthesis of new organic molecules with potential therapeutic applications. Finally, the compound could be used to study the role of specific enzymes in various cellular processes, leading to a better understanding of disease mechanisms and potential new drug targets.
Méthodes De Synthèse
Tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate can be synthesized by reacting 3-methyl-2,4-dioxo-3,4-dihydroquinazoline with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting compound can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
Tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as quinazoline-based inhibitors of protein kinases. It has also been used as a reagent in the synthesis of peptides and other organic molecules.
Propriétés
IUPAC Name |
tert-butyl N-(3-methyl-2,4-dioxoquinazolin-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-12(19)15-17-10-8-6-5-7-9(10)11(18)16(4)13(17)20/h5-8H,1-4H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIPLECXXVNFDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C2=CC=CC=C2C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565739 |
Source


|
| Record name | tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate | |
CAS RN |
159850-23-4 |
Source


|
| Record name | tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


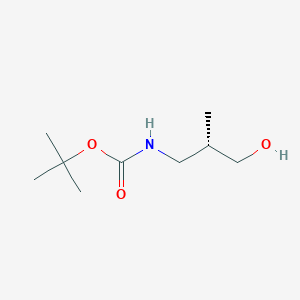
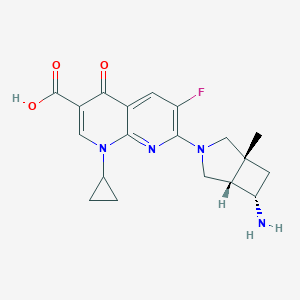
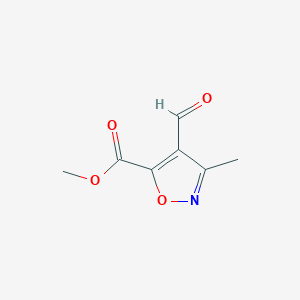
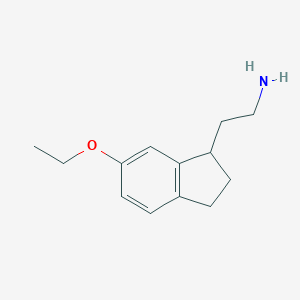
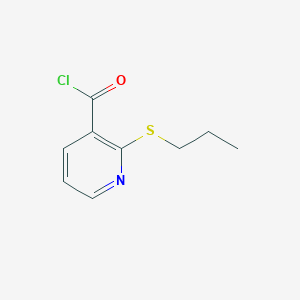
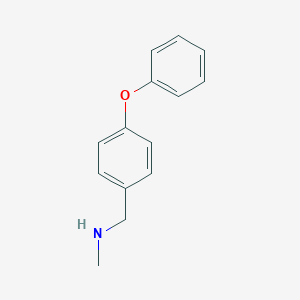
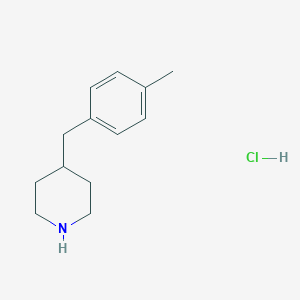
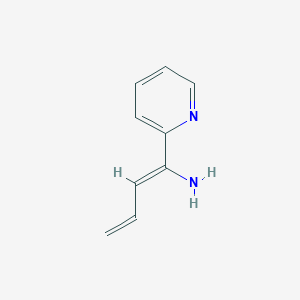

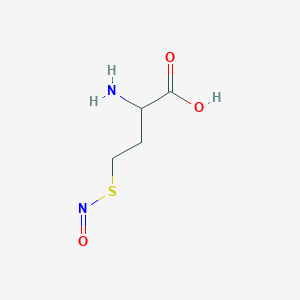
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
